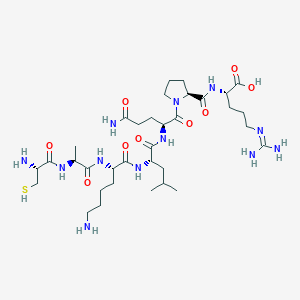![molecular formula C7H12N2S B12537086 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is a nitrogen- and sulfur-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dihydro-2H-imidazole-2-thione with α,β-unsaturated carbonyl compounds under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .
Applications De Recherche Scientifique
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with ligand-binding domains. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Benzimidazo[2,1-b][1,3]thiazines: These compounds have an additional benzene ring, which can enhance their stability and biological activity.
Polyfluorosubstituted imidazo[2,1-b][1,3]thiazines: These derivatives are known for their enhanced metabolic stability and potential as drug candidates.
Uniqueness
2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with diverse biological targets makes it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H12N2S |
|---|---|
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine |
InChI |
InChI=1S/C7H12N2S/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H2 |
Clé InChI |
QRQORCQBXPSNTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCSC2=NCCN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(Dibenzo[b,d]thiophen-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B12537013.png)
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)





![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)




